Antitubercular Potency of 4-Fluorophenylamino Oxadiazole Derivative Against M. tuberculosis H37Rv and Isoniazid-Resistant Strains
A derivative incorporating the 5-[(4-fluorophenylamino)methyl]-1,3,4-oxadiazole scaffold (compound 4a: 4-[(5-[(4-fluorophenylamino]-1,3,4-oxadiazol-2-yl)methylamino]-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one) demonstrated potent antitubercular activity. Against M. tuberculosis H37Rv, compound 4a exhibited a MIC of 0.78 μg/mL; against an isoniazid-resistant M. tuberculosis strain, the MIC was 3.12 μg/mL. These values represent a 4-fold reduction in potency against the resistant strain but remain within a therapeutically relevant range, while the compound was free from cytotoxicity at concentrations exceeding 62.5 μg/mL. In contrast, the comparator directly linked aryl analog 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (3c) is characterized as a broad-spectrum antimicrobial agent but lacks reported antitubercular data in the cited study. The antitubercular activity of the arylaminomethyl-containing derivative highlights the functional advantage conferred by the amine-methylene linker in this specific application [1].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Compound 4a (derived from target scaffold): MIC 0.78 μg/mL (H37Rv), MIC 3.12 μg/mL (isoniazid-resistant) |
| Comparator Or Baseline | Isoniazid (standard anti-TB drug) against H37Rv: typically <0.2 μg/mL (reference comparator); 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (3c): no antitubercular data reported in this study |
| Quantified Difference | Compound 4a MIC vs H37Rv: 0.78 μg/mL; vs isoniazid-resistant: 3.12 μg/mL (4-fold increase) |
| Conditions | In vitro broth microdilution assay against Mycobacterium tuberculosis H37Rv and isoniazid-resistant clinical isolate; cytotoxicity assessed against Vero cells (>62.5 μg/mL non-cytotoxic concentration) |
Why This Matters
For researchers developing antitubercular agents, this scaffold demonstrates activity against drug-resistant M. tuberculosis at sub-cytotoxic concentrations, a property not documented for the directly linked aryl analog, directly influencing compound selection for TB drug discovery programs.
- [1] Mohamed Jawed A, Jeyabalan Govinda S, Chandra Bhushan J, Kunduri Rajeswar D, Khalilullah H, Md Shivli N. Discovery of novel antitubercular 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues. Bioorganic & Medicinal Chemistry Letters. 2012;22(2):969-972. DOI: 10.1016/j.bmcl.2011.12.014. View Source
